molecular formula C18H14N6O2 B12936994 2-((2-((1H-Indazol-6-yl)amino)pyrimidin-4-yl)amino)benzoic acid CAS No. 929007-69-2

2-((2-((1H-Indazol-6-yl)amino)pyrimidin-4-yl)amino)benzoic acid

Cat. No.: B12936994
CAS No.: 929007-69-2
M. Wt: 346.3 g/mol
InChI Key: YMIJUBCSOKSFRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((2-((1H-Indazol-6-yl)amino)pyrimidin-4-yl)amino)benzoic acid is a complex organic compound that belongs to the class of indazole derivatives. Indazole is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-((1H-Indazol-6-yl)amino)pyrimidin-4-yl)amino)benzoic acid typically involves multiple steps, starting with the preparation of the indazole core. One common method involves the cyclization of o-phenylenediamine with glyoxal to form the indazole ring. This intermediate is then subjected to further reactions to introduce the pyrimidine and benzoic acid moieties .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications .

Chemical Reactions Analysis

Types of Reactions

2-((2-((1H-Indazol-6-yl)amino)pyrimidin-4-yl)amino)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines .

Scientific Research Applications

2-((2-((1H-Indazol-6-yl)amino)pyrimidin-4-yl)amino)benzoic acid has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

    Medicine: Investigated as a potential therapeutic agent for treating various diseases, particularly cancer.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-((2-((1H-Indazol-6-yl)amino)pyrimidin-4-yl)amino)benzoic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((2-((1H-Indazol-6-yl)amino)pyrimidin-4-yl)amino)benzoic acid is unique due to its specific structure, which combines the indazole, pyrimidine, and benzoic acid moieties. This unique combination contributes to its distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

CAS No.

929007-69-2

Molecular Formula

C18H14N6O2

Molecular Weight

346.3 g/mol

IUPAC Name

2-[[2-(1H-indazol-6-ylamino)pyrimidin-4-yl]amino]benzoic acid

InChI

InChI=1S/C18H14N6O2/c25-17(26)13-3-1-2-4-14(13)22-16-7-8-19-18(23-16)21-12-6-5-11-10-20-24-15(11)9-12/h1-10H,(H,20,24)(H,25,26)(H2,19,21,22,23)

InChI Key

YMIJUBCSOKSFRU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NC2=NC(=NC=C2)NC3=CC4=C(C=C3)C=NN4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.